5-Tert-butylnicotinic acid
Overview
Description
5-Tert-butylnicotinic acid, also known as 5-(tert-Butyl)nicotinic acid, is a derivative of nicotinic acid. It is characterized by the presence of a tert-butyl group attached to the fifth position of the pyridine ring. This compound has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol .
Scientific Research Applications
5-Tert-butylnicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It serves as a building block for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Safety and Hazards
The safety information for 5-Tert-butylnicotinic acid indicates that it is harmful if swallowed and may cause skin and eye irritation . It is also harmful to aquatic life with long-lasting effects .
Relevant Papers There are several peer-reviewed papers related to this compound . These papers discuss various aspects of the compound, including its synthesis, chemical properties, and uses in different reactions. Further analysis of these papers would provide more detailed information about the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Tert-butylnicotinic acid involves the reaction of 5-bromonicotinic acid with tert-butylmagnesium chloride in the presence of copper(I) iodide as a catalyst. The reaction is typically carried out in tetrahydrofuran at -70°C under a nitrogen atmosphere . The tert-butylmagnesium chloride acts as a nucleophile, replacing the bromine atom with a tert-butyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-Tert-butylpyridine-3-carboxylic acid, while reduction can produce 5-Tert-butylpyridine-3-methanol .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the tert-butyl group.
5-Methylpyridine-2,3-dicarboxylic acid: A similar compound with a methyl group instead of a tert-butyl group.
6-Amino-3-pyridinecarboxylic acid: Another derivative with an amino group at the sixth position.
Uniqueness
5-Tert-butylnicotinic acid is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in certain reactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-tert-butylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKLILKZSVRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609911 | |
Record name | 5-tert-Butylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-63-7 | |
Record name | 5-(1,1-Dimethylethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211589-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-tert-Butylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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